Cc1nccn1Cc2ccc(N)cc2
.
4-(2-Methylimidazol-1-yl)phenylamine is a compound with the molecular formula and a molecular weight of 173.21 g/mol. This compound is recognized for its utility in various scientific applications, particularly in the fields of organic electronics and medicinal chemistry. It is classified as an arylamine with a methylimidazole substituent, which contributes to its unique chemical properties and biological activities.
This compound can be sourced from various chemical suppliers and research databases, including BenchChem and Sigma-Aldrich, where it is often available in high purity (typically around 95%) for research purposes. The classification of 4-(2-Methylimidazol-1-yl)phenylamine falls under the category of heterocyclic compounds due to the presence of the imidazole ring, which is a five-membered aromatic ring containing nitrogen atoms.
The synthesis of 4-(2-Methylimidazol-1-yl)phenylamine can be accomplished through several methods, including:
The molecular structure of 4-(2-Methylimidazol-1-yl)phenylamine features a phenyl ring attached to a 2-methylimidazole moiety. The structural representation includes:
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
IEZCMVRWKNEHJB-UHFFFAOYSA-N
This structure indicates that the compound has both aromatic and heterocyclic characteristics, contributing to its reactivity and interaction with biological systems.
4-(2-Methylimidazol-1-yl)phenylamine participates in various chemical reactions:
The mechanism of action for compounds like 4-(2-Methylimidazol-1-yl)phenylamine often involves interactions with biological targets such as enzymes or receptors:
The physical properties of 4-(2-Methylimidazol-1-yl)phenylamine include:
The chemical properties involve:
These properties are crucial for its application in various scientific fields.
4-(2-Methylimidazol-1-yl)phenylamine has several significant applications:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0